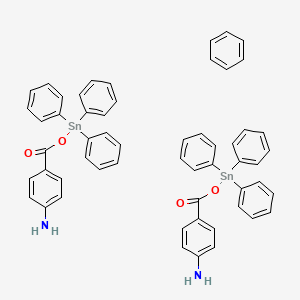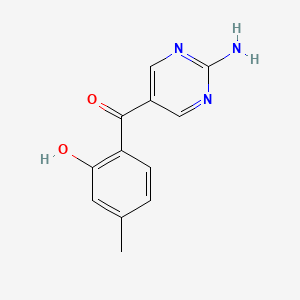
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is a chemical compound that combines a pyrimidine ring with an aminopyrimidine group and a hydroxy-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects against diseases like malaria and sleeping sickness.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity may be due to its ability to inhibit key enzymes or disrupt cellular processes in the Trypanosoma parasites . Similarly, its antiplasmodial activity may involve interference with the life cycle of Plasmodium parasites .
類似化合物との比較
2-Aminopyrimidine derivatives: These compounds share the aminopyrimidine group and have been studied for their biological activities.
Hydroxy-methylphenyl derivatives: These compounds share the hydroxy-methylphenyl group and are used in various chemical applications.
Uniqueness: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
95664-45-2 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC名 |
(2-aminopyrimidin-5-yl)-(2-hydroxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C12H11N3O2/c1-7-2-3-9(10(16)4-7)11(17)8-5-14-12(13)15-6-8/h2-6,16H,1H3,(H2,13,14,15) |
InChIキー |
NOAIFNFKNCKGFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(N=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


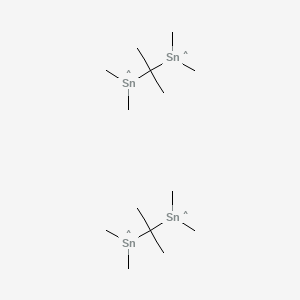
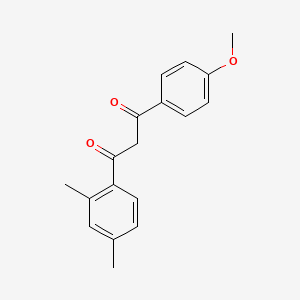
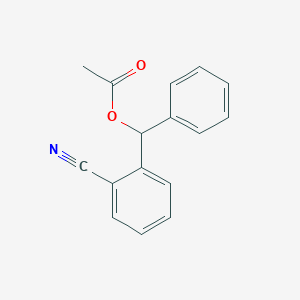

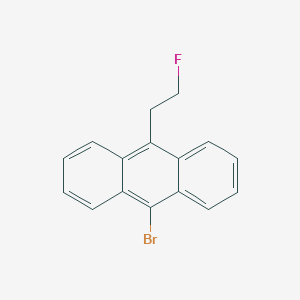
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)

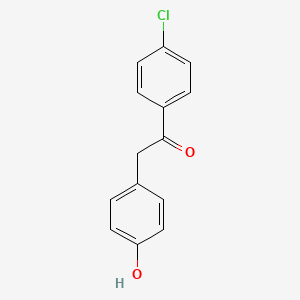
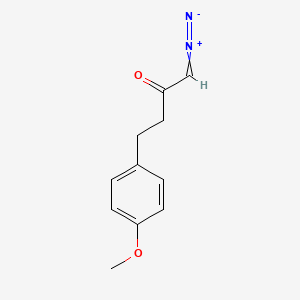
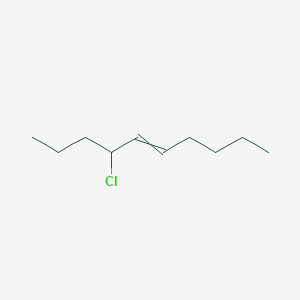
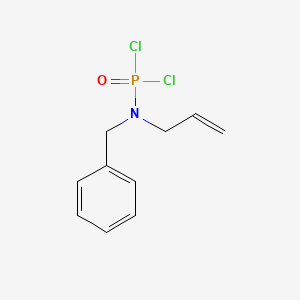
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
